REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[CH2:5]([C:7](C)=[O:8])[CH3:6].[CH2:10]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([CH2:26][OH:27])=[N:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-:28].[Na+].[OH2:30]>>[CH2:10]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([CH2:26][OH:27])=[N:18]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[OH:28][C:5]([CH2:10][CH3:11])([CH3:6])[C:7]([OH:8])=[O:30] |f:3.4|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
is heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
The resulting oil is extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil that hardens
|
Type
|
CUSTOM
|
Details
|
is crystallized from hexane/ethyl acetate 1:1
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)(C)CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[CH2:5]([C:7](C)=[O:8])[CH3:6].[CH2:10]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([CH2:26][OH:27])=[N:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-:28].[Na+].[OH2:30]>>[CH2:10]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([CH2:26][OH:27])=[N:18]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[OH:28][C:5]([CH2:10][CH3:11])([CH3:6])[C:7]([OH:8])=[O:30] |f:3.4|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
is heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
The resulting oil is extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil that hardens
|
Type
|
CUSTOM
|
Details
|
is crystallized from hexane/ethyl acetate 1:1
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)(C)CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |